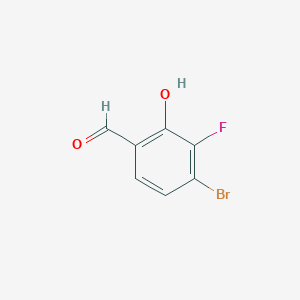

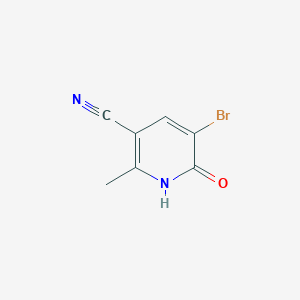

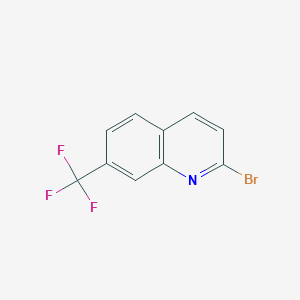

![molecular formula C6H11NO2 B1529557 8-ヒドロキシ-6-オキサ-3-アザビシクロ[3.2.1]オクタン CAS No. 1419101-23-7](/img/structure/B1529557.png)

8-ヒドロキシ-6-オキサ-3-アザビシクロ[3.2.1]オクタン

概要

説明

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .科学的研究の応用

トロパンアルカロイドの合成

8-アザビシクロ[3.2.1]オクタン骨格は、興味深い生物活性を持つトロパンアルカロイドファミリーの中心コアです . この基本構造を立体選択的に調製する方法の研究は、世界中の多くの研究グループの注目を集めています .

非対称1,3-双極子環状付加

ジアゾイミン由来の環状アゾメチンイリドとアクリロイルピラゾリジノンとの間の非対称1,3-双極子環状付加の最初の例が、ロジウム(II)錯体/キラルルイス酸二元系を用いて報告されました . 非対称環状付加は、高いジアステレオ選択性とエナンチオ選択性を持つ光学活性8-オキサビシクロ[3.2.1]オクタンを与えました .

有機合成

8-オキサ-3-アザビシクロ[3.2.1]オクタン塩酸塩は、有機合成で用いられる重要な原料および中間体として用いられています .

農薬用途

この化合物は、農薬分野でも原料および中間体として使用されています .

医薬品用途

医薬品分野では、8-オキサ-3-アザビシクロ[3.2.1]オクタン塩酸塩は、原料および中間体として使用されています .

染料用途

この化合物は、染料分野で原料および中間体として使用されています .

創薬

2-アザビシクロ[3.2.1]オクタンは、創薬分野で大きな可能性を秘めた窒素含有ヘテロ環です . このコアは、いくつかの全合成において重要な合成中間体として用いられています .

作用機序

Target of Action

The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a core structure of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities

Mode of Action

The mode of action of 8-Hydroxy-6-oxa-3-azabicyclo[32It’s known that the compound is part of the tropane alkaloids family, which have various biological activities

Biochemical Pathways

The biochemical pathways affected by 8-Hydroxy-6-oxa-3-azabicyclo[32As a core structure of tropane alkaloids , it can be inferred that it may influence the same biochemical pathways as other tropane alkaloids.

Result of Action

The molecular and cellular effects of 8-Hydroxy-6-oxa-3-azabicyclo[32As a part of the tropane alkaloids family, it can be inferred that it may have similar effects as other tropane alkaloids . .

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, store the container tightly closed in a dry, cool and well-ventilated place, store apart from foodstuff containers or incompatible materials, and ensure adequate ventilation .

将来の方向性

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.

生化学分析

Biochemical Properties

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of tropane alkaloids . These interactions are crucial for the stereoselective formation of the bicyclic scaffold, which is central to the biological activity of tropane alkaloids. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity.

Cellular Effects

The effects of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in the biosynthesis of secondary metabolites. Additionally, 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. This, in turn, can result in downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation over extended periods, which may affect its long-term efficacy. Long-term studies have also indicated that 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic profile of cells. Understanding these metabolic pathways is critical for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane are closely linked to its subcellular localization, making this an important aspect of its biochemical analysis.

特性

IUPAC Name |

6-oxa-3-azabicyclo[3.2.1]octan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEISKJFQUHRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC(C2O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293110 | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-23-7 | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

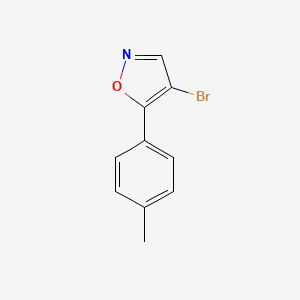

![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)

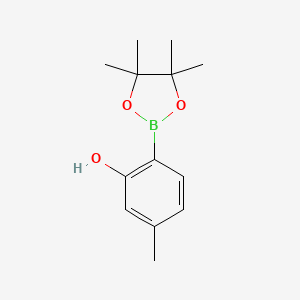

![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)